3-(2,2-Dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid
Overview
Description
This compound is also known as Deltamethrin . It is a cyclopropanecarboxylate ester obtained by formal condensation between 3-(2,2-dibromovinyl)-2,2-dimethylcyclopropanecarboxylic acid and cyano(3-phenoxyphenyl)methanol . It is the active insecticide of the proinsecticide tralomethrin .
Molecular Structure Analysis
The molecular formula of this compound is C22H19Br2NO3 . The molecular weight is 505.2 g/mol . It has three defined stereocenters .Physical and Chemical Properties Analysis
Deltamethrin is an odorless crystal that is non-corrosive and colorless or white to light beige . It has a vapor pressure of 1.5 x 10^-8 mmHg at 25 °C . The water solubility ranges from 0.002-0.0002 mg/L . The soil sorption coefficient (Koc) for adsorption ranges from 7.05 x 10^5 to 3.14 x 10^6, and for desorption ranges from 1.14 x 10^6 to 4.54 x 10^6 .Scientific Research Applications
Monitoring of Pyrethroid Metabolites : This compound is monitored as a major metabolite in human urine for exposure to various synthetic pyrethroids like permethrin, acrinathrin, and cypermethrin. Methods involve solid-phase extraction and gas chromatography-tandem mass spectrometry for detection and quantification (Arrebola et al., 1999).
Synthesis and Resolution : It's an intermediate in the synthesis of medications and pesticides. Various synthesis routes have been summarized, including a chiral product synthesized using a chiral metal catalyst (Li Gong, 2007).
Method for Measuring Urinary Metabolites : A method for measuring this compound in human urine as a reliable biomarker for exposure to many pyrethroid insecticides used in the United States (Baker et al., 2004).
Key Intermediate in Medicament Production : It's a key intermediate for the production of Cilastatin, a dehydropeptidase-I inhibitor. A synthesis route involving cyclopropanation with dibromomethane and a chiral resolution procedure has been developed (Chen Xin-zhi, 2005).
Glycosyl Esters Synthesis : Used as a leading compound for its biological activity in the synthesis and characterization of glycosyl esters (Tian Li, 2009).
Method for Synthesis of Carboxylic Acids : A new method for the preparation of trans-2-aryl-3,3-dimethylcyclopropane-1-carboxylic acids was developed, involving cycloaddition and rearrangement of 3-aryl-2,2-dimethylcyclobutanones (Bang-Chi Chen et al., 2001).
Biomonitoring of Pyrethroid Exposure : This compound was used for biomonitoring levels of exposure to synthetic pyrethroids in various populations, highlighting its presence in higher concentrations in rural areas and its detection in a significant portion of urine samples from urban and rural populations (Wielgomas & Piskunowicz, 2013).
Safety and Hazards
Deltamethrin is classified as Acute Toxicity, Oral (Category 4) according to EU Regulation 1272/2008 and US OSHA 1910.1200 . It is harmful if swallowed . In case of skin contact, the affected area should be washed with soap and water . If inhaled, the person should be moved to fresh air . If swallowed, medical attention should be sought immediately .
Properties
IUPAC Name |
3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10Br2O2/c1-8(2)4(3-5(9)10)6(8)7(11)12/h3-4,6H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDIQXIJPQWLFSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)O)C=C(Br)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10975376 | |
Record name | 3-(2,2-Dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10975376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59952-39-5, 53179-78-5 | |
Record name | Cyclopropanecarboxylic acid, 3-(2,2-dibromoethenyl)-2,2-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059952395 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(2,2-Dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10975376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1R-cis)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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